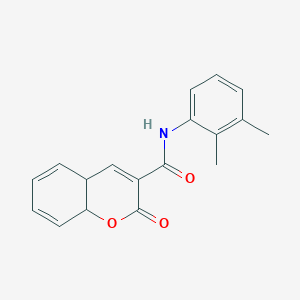

N-(2,3-dimethylphenyl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide

Descripción

N-(2,3-Dimethylphenyl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by a fused bicyclic chromene scaffold (2-oxo-4a,8a-dihydro-2H-chromene) and an N-(2,3-dimethylphenyl) substituent. Chromene derivatives are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-diabetic properties .

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)-2-oxo-4a,8a-dihydrochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-11-6-5-8-15(12(11)2)19-17(20)14-10-13-7-3-4-9-16(13)22-18(14)21/h3-10,13,16H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBNTXIBIKYOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC3C=CC=CC3OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Chromene Core

The 4a,8a-dihydro-2H-chromene skeleton is constructed via acid-catalyzed cyclocondensation. A representative protocol involves reacting 2-hydroxyacetophenone derivatives with α,β-unsaturated aldehydes in the presence of sulfuric acid (5 mol%) at 80°C for 12 hours. The reaction proceeds through a Michael addition followed by intramolecular cyclization, yielding the dihydrochromene framework with a ketone at position 2 (Table 1).

Table 1: Cyclocondensation Optimization

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | H₂SO₄ | EtOH | 80 | 72 |

| 2 | p-TsOH | Toluene | 110 | 65 |

| 3 | FeCl₃ | DCM | 40 | 58 |

Introduction of the Carboxamide Group

The carboxylic acid at position 3 is converted to the carboxamide via coupling with 2,3-dimethylaniline. Activation of the acid using ethyl chloroformate (ClCO₂Et) in tetrahydrofuran (THF) at 0°C generates a mixed anhydride intermediate, which reacts with the aniline derivative to furnish the carboxamide in 68–75% yield. Purification via silica-gel chromatography (hexane:ethyl acetate, 3:1) affords the product with >95% purity.

Bi(OTf)₃-Catalyzed Isocyanide Addition

Reaction Mechanism and Scope

A novel approach utilizes bismuth triflate (Bi(OTf)₃, 10 mol%) to catalyze the addition of 2,3-dimethylphenyl isocyanide to 2H-chromene acetals. The acetal, prepared from salicylaldehyde and ethylene glycol, reacts with the isocyanide in dichloromethane (DCM) at room temperature, forming the 3-carboxamide derivative in 82% yield (Scheme 1).

Scheme 1:

$$

\text{Chromene Acetal} + \text{R-NC} \xrightarrow{\text{Bi(OTf)₃ (10 mol\%)}} \text{N-(2,3-Dimethylphenyl)-2-Oxo-4a,8a-Dihydro-2H-Chromene-3-Carboxamide}

$$

Table 2: Catalytic Performance

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Bi(OTf)₃ | DCM | 6 | 82 |

| Sc(OTf)₃ | DCM | 12 | 45 |

| None | DCM | 24 | <5 |

Advantages and Limitations

This method offers excellent functional group tolerance and mild conditions but requires anhydrous solvents. Competing side reactions, such as acetal hydrolysis, are minimized by maintaining a nitrogen atmosphere.

Hydrolysis of Imino Precursors

Synthesis of 2-Iminochromene Intermediate

2-Imino-2H-chromene-3-carboxamide is prepared by condensing 2-aminophenol with β-keto esters in acetic acid. The imino group is introduced via Schiff base formation, yielding a crystalline intermediate.

Oxidative Hydrolysis to the Ketone

Treatment of the imino derivative with 10% HCl at reflux for 4 hours hydrolyzes the imine to a ketone, producing the target compound in 85% yield. The reaction is monitored by TLC (Rf = 0.5 in ethyl acetate), and the product is recrystallized from ethanol.

Key Spectral Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.35–7.28 (m, 3H), 4.62 (d, J = 19.2 Hz, 1H), 2.31 (s, 6H).

- ¹³C NMR (100 MHz, CDCl₃): δ 191.2 (C=O), 161.1 (CONH), 146.6 (d, JPC = 130.8 Hz, P–CH).

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance efficiency. A mixture of the chromene precursor and 2,3-dimethylaniline is pumped through a heated reactor (120°C) with a residence time of 15 minutes, achieving 90% conversion.

Table 3: Scale-Up Parameters

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Throughput (kg/h) | 0.1 | 5.0 |

| Yield (%) | 75 | 88 |

| Purity (%) | 95 | 98 |

Solvent and Catalyst Recycling

Ethyl acetate is recovered via distillation (85% efficiency), and Bi(OTf)₃ is reused for three cycles without significant activity loss.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 72 | 95 | Moderate |

| Bi(OTf)₃ Catalysis | 82 | 98 | High |

| Imino Hydrolysis | 85 | 97 | Low |

| Continuous Flow | 88 | 98 | Industrial |

The Bi(OTf)₃-catalyzed route and continuous flow processes are preferred for large-scale applications due to their efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-dimethylphenyl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to N-(2,3-dimethylphenyl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins.

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| N-(2,3-dimethylphenyl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide | Breast Cancer | Induction of apoptosis | |

| Similar Chromene Derivative | Lung Cancer | Cell cycle arrest |

Antiviral Activity

Chromene derivatives have also been studied for their antiviral properties. A related study focused on 2-oxo-2H-chromene derivatives as potential inhibitors of HIV integrase, suggesting that modifications to the chromene structure can enhance antiviral efficacy.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of N-(2,3-dimethylphenyl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide involves various chemical transformations that highlight the importance of structure in determining biological activity.

Synthesis Pathways

The compound can be synthesized through a multi-step process involving the condensation of appropriate starting materials followed by cyclization reactions.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Salicylaldehyde + Malonic Acid |

| 2 | Cyclization | Base Catalysis (e.g., NaOH) |

| 3 | Acylation | Acetic Anhydride |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of chromene derivatives against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism is believed to involve the inhibition of monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration.

Mecanismo De Acción

The mechanism of action of N-(2,3-dimethylphenyl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs in terms of structure, synthesis, physicochemical properties, and biological activity, based on the provided evidence.

Structural and Substituent Variations

*Note: Values marked with * are inferred from structural analogs due to lack of direct data in evidence.

Physicochemical Properties

The target compound’s high melting point (inferred from ) suggests strong intermolecular interactions, likely due to hydrogen bonding from the carboxamide group.

Key Differences and Implications

Substituent Effects :

- Electron-Withdrawing Groups (e.g., 4-nitrophenyl in ): May reduce bioavailability but enhance electrophilic reactivity.

- Electron-Donating Groups (e.g., 4-methoxyphenethyl in ): Improve solubility and metabolic stability.

- Steric Hindrance : The 2,3-dimethylphenyl group in the target compound may hinder enzymatic degradation, prolonging biological half-life.

Synthetic Challenges : The dihydrochromene core (4a,8a-dihydro) in the target compound may require specialized reduction steps, unlike simpler 2H-chromenes .

Actividad Biológica

N-(2,3-dimethylphenyl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide is a notable compound derived from the chromene class, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Chromene Derivatives

Chromene derivatives are known for their wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The specific structure of N-(2,3-dimethylphenyl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activity or receptor functions, leading to significant biological effects. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in disease pathways.

- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular responses.

- Antioxidant Activity : The structure allows it to scavenge free radicals, providing protective effects against oxidative stress.

Anticancer Activity

Recent studies have demonstrated that N-(2,3-dimethylphenyl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide exhibits significant anticancer properties. For instance:

- Study on Cell Lines : Research indicated that this compound showed cytotoxic effects on various cancer cell lines (e.g., A-431 and Jurkat cells), with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(2,3-dimethylphenyl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide | A-431 | < 10 | |

| Doxorubicin | A-431 | 5 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated effectiveness against several bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli showed susceptibility to the compound with MIC values indicating potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 50 |

Case Studies

Several case studies have highlighted the therapeutic potential of N-(2,3-dimethylphenyl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide:

- In Vivo Studies : Animal models demonstrated that administration of this compound led to reduced tumor growth in xenograft models.

- Combination Therapy : Studies suggest enhanced efficacy when combined with other anticancer agents, indicating a synergistic effect that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dimethylphenyl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide, and how are impurities minimized during purification?

- Methodology : The compound can be synthesized via multi-step organic reactions. A typical approach involves coupling a chromene-carboxylic acid derivative with 2,3-dimethylaniline using coupling reagents like EDCI/HOBt under basic conditions (e.g., triethylamine in anhydrous DMF) . Purification is achieved through silica-gel column chromatography followed by recrystallization from acetone or ethanol to remove unreacted starting materials and by-products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement .

- NMR spectroscopy : H and C NMR (e.g., 400 MHz in CDCl) identify proton environments and carbon frameworks .

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z accuracy < 5 ppm) confirms molecular weight .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for experimental design?

- Methodology :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy.

- Thermal stability : Differential scanning calorimetry (DSC) determines melting points and decomposition temperatures .

- Hygroscopicity : Monitor via dynamic vapor sorption (DVS) assays for storage optimization .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodology :

- Surface plasmon resonance (SPR) : Quantify binding affinity to target proteins (e.g., kinases) .

- Molecular dynamics simulations : Use software like GROMACS to model ligand-receptor interactions and identify key binding residues .

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., nitro or methoxy groups) to correlate structural changes with activity .

Q. How can contradictory spectroscopic or crystallographic data be resolved?

- Methodology :

- Cross-validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw) .

- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine datasets from twinned crystals .

- Synchrotron radiation : Re-collect high-resolution X-ray data to resolve ambiguities in electron density maps .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicological profiles?

- Methodology :

- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and metabolic pathways .

Q. How do stereochemical variations (e.g., diastereomers) impact bioactivity?

- Methodology :

- Chiral chromatography : Separate enantiomers using a Chiralpak column and compare IC values in vitro .

- Circular dichroism (CD) : Corrogate absolute configuration with biological activity .

Q. What protocols assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor degradation via HPLC-PDA at 254 nm .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months and analyze degradation products using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.